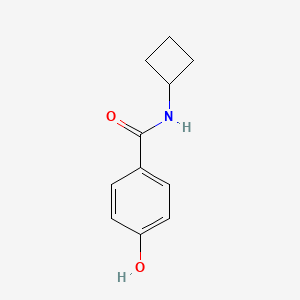

N-cyclobutyl-4-hydroxybenzamide

Description

N-cyclobutyl-4-hydroxybenzamide (C₁₁H₁₃NO₂, molecular weight: 191.23 g/mol) is a substituted benzamide derivative characterized by a cyclobutylamine moiety attached to the benzamide core and a hydroxyl group at the para position of the aromatic ring. It serves as a key intermediate in medicinal chemistry, particularly in the synthesis of Aurora kinase inhibitors, as evidenced by its use in preparing imidazo[4,5‑b]pyridine derivatives . Limited direct pharmacological data are available for this compound, but its role in synthetic pathways underscores its utility in drug discovery.

Properties

Molecular Formula |

C11H13NO2 |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

N-cyclobutyl-4-hydroxybenzamide |

InChI |

InChI=1S/C11H13NO2/c13-10-6-4-8(5-7-10)11(14)12-9-2-1-3-9/h4-7,9,13H,1-3H2,(H,12,14) |

InChI Key |

NJBDAMUZHLBHAN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)NC(=O)C2=CC=C(C=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclobutyl-4-hydroxybenzamide typically involves the reaction of 4-hydroxybenzoic acid with cyclobutylamine. The process begins with the conversion of 4-hydroxybenzoic acid to 4-hydroxybenzoyl chloride using thionyl chloride or oxalyl chloride. The resulting 4-hydroxybenzoyl chloride is then reacted with cyclobutylamine in the presence of a base such as triethylamine to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve recrystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclobutyl-4-hydroxybenzamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The amide group can be reduced to an amine.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Cyclobutyl-4-aminobenzamide.

Substitution: Various substituted benzamides depending on the reagents used.

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

Preliminary studies suggest that N-cyclobutyl-4-hydroxybenzamide may exhibit anti-inflammatory and analgesic properties. Its structural features indicate potential interactions with biological targets such as enzymes and receptors involved in pain and inflammation pathways. The hydroxyl group may facilitate hydrogen bonding with biological macromolecules, potentially leading to increased bioactivity.

Inhibition of Fatty Acid Amide Hydrolase

Research indicates that compounds similar to this compound can inhibit fatty acid amide hydrolase (FAAH), an enzyme responsible for the hydrolysis of endocannabinoids like anandamide. Inhibiting FAAH may offer new therapeutic avenues for treating pain and inflammation .

Cancer Treatment

This compound has been studied for its potential as an inhibitor of Aurora kinases, which play crucial roles in cell division and are often overexpressed in cancers. In vitro studies have shown that derivatives of this compound can inhibit Aurora-A and Aurora-B kinases with varying potency, making them candidates for cancer therapeutics .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is essential for optimizing its pharmacological properties. The following table summarizes key compounds related to this compound, highlighting their structural features and potential biological activities:

| Compound | Structural Features | Potential Biological Activity |

|---|---|---|

| This compound | Cyclobutyl group | Anti-inflammatory, analgesic |

| N-methyl-4-hydroxybenzamide | Methyl instead of cyclobutyl | Varies; less sterically hindered |

| N-cyclopropyl-4-hydroxybenzamide | Cyclopropyl group | Varies; smaller size affects binding |

| N-tert-butyl-4-hydroxybenzamide | Tert-butyl group | Varies; bulky substituent effects |

The distinct combination of functional groups in this compound allows it to engage differently with biological targets compared to these structurally similar compounds, potentially offering unique advantages in therapeutic applications .

Case Study 1: Aurora Kinase Inhibition

In a study examining the inhibitory effects on Aurora kinases, this compound demonstrated significant inhibition of Aurora-A with an IC50 value of 0.075 μM, while showing less potency against Aurora-B (IC50 = 4.12 μM). This selectivity suggests its potential as a targeted cancer therapeutic .

Case Study 2: FAAH Inhibition

Another investigation focused on the inhibition of FAAH by compounds related to this compound showed promising results in reducing inflammatory responses in vivo. These findings support the hypothesis that such compounds could serve as effective anti-inflammatory agents through their mechanism of FAAH inhibition .

Mechanism of Action

The mechanism of action of N-cyclobutyl-4-hydroxybenzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate access. The cyclobutyl group can enhance the binding affinity and specificity of the compound for its target. Additionally, the hydroxyl group can form hydrogen bonds, further stabilizing the interaction.

Comparison with Similar Compounds

Key Observations:

The 4-hydroxy group increases polarity, improving aqueous solubility relative to non-hydroxylated analogues like 4-nitrobenzamide derivatives (e.g., ).

Biological Activity: this compound derivatives modified with heterocyclic moieties (e.g., pyridine in ) exhibit kinase inhibitory activity, whereas simpler analogues like 4-hydroxybenzaldehyde show broader biological effects (e.g., antioxidant properties ). The azido group in N-(4-aminobutyl)-4-azido-2-hydroxybenzamide enables photo-crosslinking applications, a feature absent in this compound .

Synthetic Utility: this compound acts as a scaffold for functionalization, as demonstrated in its coupling with chloronitropyridine to yield kinase inhibitors . In contrast, 4-hydroxybenzaldehyde is primarily used as a starting material for phenolic resins or flavoring agents .

Research Findings and Data Gaps

- Kinase Inhibitor Development: Derivatives of this compound show promise in targeting Aurora kinases, with selectivity attributed to the pyridine-oxy substituent .

- Physicochemical Data : Experimental values for logP, solubility, and pKa of this compound are lacking in the literature. Comparatively, 4-hydroxybenzaldehyde has well-documented solubility (3.3 g/L in water at 25°C) and logP (1.52) .

- Biological Profiling: Unlike N-(4-aminobutyl)-4-azido-2-hydroxybenzamide, which has documented use in biochemical assays , this compound’s direct biological roles remain unexplored.

Biological Activity

N-cyclobutyl-4-hydroxybenzamide is a compound with a unique structural configuration that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Structural Characteristics

This compound features a cyclobutyl group attached to the nitrogen atom of an amide functional group, with a hydroxyl group positioned para to the benzene ring. This structure is crucial as it influences both the chemical reactivity and biological interactions of the compound. The hydroxyl group enhances solubility and reactivity, which may facilitate interactions with biological targets such as enzymes and receptors.

Synthesis

The synthesis of this compound typically involves several steps, including:

- Formation of the Amide : Reaction of cyclobutylamine with 4-hydroxybenzoic acid or its derivatives.

- Purification : Utilizing techniques such as recrystallization or chromatography to isolate the pure compound.

Alternative synthetic routes may involve different starting materials or conditions but generally adhere to similar principles.

Pharmacological Potential

Preliminary studies indicate that this compound may exhibit anti-inflammatory and analgesic properties. Its structural features suggest possible interactions with biological targets, potentially modulating their activity. For instance, compounds with similar structures have shown efficacy in reducing inflammation and pain in various models .

The mechanism of action for this compound likely involves:

- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with biological macromolecules, enhancing binding affinity and specificity.

- Enzyme Interaction : Potential inhibition or modulation of specific enzymes involved in inflammatory pathways .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential.

| Compound | Structural Features | Potential Biological Activity |

|---|---|---|

| This compound | Cyclobutyl group | Anti-inflammatory, analgesic |

| N-methyl-4-hydroxybenzamide | Methyl instead of cyclobutyl | Varies; less sterically hindered |

| N-cyclopropyl-4-hydroxybenzamide | Cyclopropyl group | Varies; smaller size affects binding |

| N-tert-butyl-4-hydroxybenzamide | Tert-butyl group | Varies; bulky substituent effects |

This table highlights how the unique combination of functional groups and cyclic structure in this compound may offer distinct advantages in specific applications compared to other derivatives .

Anti-inflammatory Effects

In a study examining compounds similar to this compound, researchers found that certain derivatives significantly reduced carrageenan-induced leukocyte infiltration in vivo, suggesting a potential mechanism for anti-inflammatory activity . This aligns with findings that suggest compounds targeting inflammatory pathways can provide therapeutic benefits.

Pain Management

Another investigation focused on the analgesic properties of benzamide derivatives indicated that modifications in the structure could enhance pain relief efficacy. The presence of the hydroxyl group in this compound may play a critical role in this activity by improving solubility and interaction with pain-related receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.